Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-
Description
Chemical Significance and Nomenclature
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- exists as a highly substituted aromatic compound bearing the Chemical Abstracts Service registry number 1379297-49-0. The compound's International Union of Pure and Applied Chemistry name accurately describes its substitution pattern, with bromine positioned at the 1-position, a 2-chloroethyl group at the 2-position, and fluorine at the 3-position of the benzene ring. The molecular formula C₈H₇BrClF reflects the presence of eight carbon atoms, seven hydrogen atoms, and three different halogen atoms.
The compound exhibits a molecular weight of approximately 237.50 to 238 daltons, with slight variations reported across different sources due to rounding conventions. Its calculated logarithmic partition coefficient value of 3.76 indicates significant lipophilicity, a characteristic that influences its potential biological activity and environmental behavior. The structure contains eleven heavy atoms with two rotatable bonds, contributing to its conformational flexibility.
The nomenclature system employed for this compound follows standard International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The numbering system begins with bromine as the principal functional group, with subsequent substituents numbered to provide the lowest possible numerical sequence. This systematic approach ensures unambiguous identification and facilitates communication within the scientific community.
Historical Context of Polyhalogenated Benzene Derivatives
The historical development of polyhalogenated benzene chemistry traces its origins to the fundamental discoveries in aromatic chemistry during the nineteenth century. Michael Faraday first isolated and identified benzene in 1825 from the oily residue derived from illuminating gas production, initially naming it bicarburet of hydrogen. Subsequently, Friedrich August Kekulé's groundbreaking 1865 publication proposing the cyclic structure of benzene established the foundation for understanding aromatic substitution patterns.
The systematic study of halogenated benzene derivatives gained momentum following Wilhelm Körner's 1867 suggestion of the prefixes ortho-, meta-, and para- to distinguish disubstituted benzene derivatives. Carl Gräbe's 1869 application of these prefixes to denote specific relative locations of substituents on aromatic rings provided the nomenclature framework still used today. These early developments established the theoretical basis for understanding the complex substitution patterns observed in modern polyhalogenated aromatics.
Polyhalogenated arenes have demonstrated particular significance in cross-coupling chemistry, where site-selective reactions present both opportunities and challenges. The preferential reactivity patterns observed in polyhalogenated systems often correlate with electronic effects rather than simple bond dissociation energies, particularly in five-membered heteroarenes containing thiophene, pyrrole, and furan. This electronic control of reactivity has become fundamental to synthetic strategy development in pharmaceutical and materials chemistry applications.
The evolution of halogenation methodologies has progressed from simple electrophilic aromatic substitution reactions to sophisticated metal-catalyzed processes. Traditional halogenation of benzene occurs via electrophilic aromatic substitution, with Lewis acids such as aluminum chloride or iron chloride serving as activating catalysts. These processes generate carbocation intermediates that are subsequently deprotonated to regenerate the aromatic system.
Current Research Landscape and Knowledge Gaps
Contemporary research involving polyhalogenated benzene derivatives encompasses diverse areas including photocatalytic dehalogenation, chromatographic separation techniques, and pharmaceutical applications. Photoreductive dehalogenation studies using zinc sulfide and cadmium sulfide nanocrystallites have demonstrated selective removal of halogen substituents from polyhalogenated benzenes under ultraviolet irradiation. These investigations reveal that photoformed electrons on nanocrystalline zinc sulfide possess sufficiently negative reduction potentials to reduce polyhalogenated benzenes, leading to successive dehalogenation reactions.
Separation science has benefited significantly from advances in understanding halogen-π interactions between halogenated benzenes and aromatic stationary phases. Research utilizing fullerene-coated chromatographic columns has demonstrated that halogen-π interactions become stronger as the size of the substituting halogen increases, with elution orders following the pattern of fluorinated < chlorinated < brominated < iodinated benzene derivatives. These findings have practical implications for analytical chemistry and purification processes involving polyhalogenated aromatics.
The incorporation of fluorine atoms into small molecules has garnered substantial attention in medicinal chemistry due to fluorine's unique properties. The high electronegativity of fluorine, rated at 4.0 on the Pauling scale, creates the strongest carbon-fluorine bond in organic chemistry and significantly alters molecular properties including dipole moments and acidity constants. Fluorinated pharmaceutical compounds frequently exhibit enhanced bioavailability, metabolic stability, and receptor binding affinity compared to their non-fluorinated analogs.
Current knowledge gaps in polyhalogenated benzene chemistry include limited understanding of specific reaction mechanisms involving multiple different halogen substituents, insufficient data on environmental fate and transport processes, and incomplete characterization of structure-activity relationships in biological systems. The complex electronic interactions between different halogen atoms in polysubstituted systems require further investigation using both experimental and computational approaches.
Research opportunities exist in developing more efficient synthetic methodologies for preparing specific substitution patterns, particularly those involving fluorine incorporation. The challenge of achieving regioselective halogenation in the presence of multiple reactive sites remains an active area of investigation. Additionally, the potential applications of these compounds in emerging technologies such as organic electronics and advanced materials require systematic exploration.
The environmental behavior of polyhalogenated aromatic compounds presents another significant research frontier. Understanding their degradation pathways, bioaccumulation potential, and ecological impact requires comprehensive studies combining analytical chemistry, environmental science, and toxicology approaches. These investigations will inform regulatory decisions and guide the development of environmentally sustainable synthetic strategies.
Properties
IUPAC Name |
1-bromo-2-(2-chloroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRHFSDAIFMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1-(2-chloroethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the bromine atom can be substituted by a hydroxyl group using a strong base.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions can yield hydroxylated or aminated benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of dehalogenated benzene compounds.
Scientific Research Applications
Chemistry: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the synthesis of medicinal compounds with specific biological activities.
Industry: In the industrial sector, Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form covalent bonds with these targets, leading to changes in their structure and function. The compound may also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related benzene derivatives from the evidence:
Key Observations:
- Molecular Weight : The target compound’s molecular weight (234.50 g/mol) is intermediate between simpler halogenated benzenes (e.g., 217.05 g/mol for 1-bromo-2-ethoxy-3-fluorobenzene) and bulkier derivatives like 1-bromo-3-chloro-2-(trifluoromethyl)benzene (259.45 g/mol) .
- The fluorine atom at position 3 may enhance electron-withdrawing effects, influencing aromatic electrophilic substitution patterns .
Alkylating Potential:
The 2-chloroethyl group (-CH₂CH₂Cl) is a known alkylating agent, capable of forming DNA adducts or crosslinks. This property is critical in chemotherapeutic agents, as seen in nitrosoureas where alkylating activity correlates with antileukemia efficacy .
Comparison with Nitrosoureas:
In , nitrosoureas with chloroethyl groups demonstrated:
- Alkylating activity : Critical for antitumor effects.
- Carbamoylating activity : Linked to toxicity.
- Octanol/water solubility: Influences bioavailability . The target compound’s lack of a carbamoyl group may reduce toxicity compared to nitrosoureas but limit its therapeutic window without further modifications.
Biological Activity
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential applications in drug development and its interactions with biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C8H8BrClF
- Molecular Weight: 227.5 g/mol
- IUPAC Name: 1-Bromo-2-(2-chloroethyl)-3-fluorobenzene
The compound's structure features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which influences its reactivity and biological interactions.
The biological activity of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to alterations in their function.
- Metabolic Activation: The compound may undergo metabolic transformations that produce reactive intermediates capable of exerting biological effects.
- Enzyme Inhibition: It has been observed to inhibit specific enzymes, which can disrupt metabolic pathways and cellular functions.
Anticancer Activity
Research has indicated that Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- exhibits significant anticancer properties:
- Cell Line Studies: In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it showed a notable reduction in cell viability in human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MDA-MB-231 | 15.4 | 65 |
| A549 | 12.8 | 70 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens: Studies indicated that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have explored the biological implications of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-. Notably:
- Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for therapeutic applications in oncology .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound, demonstrating effective inhibition against common bacterial pathogens. This highlights its potential application in developing new antimicrobial agents .
Q & A
Q. What spectroscopic techniques are most effective for characterizing Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-, and how do substituents influence spectral interpretation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The 2-chloroethyl group (-CH₂CH₂Cl) exhibits splitting patterns due to coupling between adjacent protons. The bromine and fluorine substituents cause deshielding and splitting in aromatic protons. For example, the fluorine atom at position 3 induces a para-directed deshielding effect, while bromine at position 1 creates anisotropic shielding .
- ¹³C NMR : Heavy atoms (Br, Cl, F) cause significant chemical shift variations. Fluorine’s electronegativity shifts adjacent carbons upfield, while bromine’s polarizability induces downfield shifts .
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy :
Q. What synthetic strategies are used to introduce the 2-chloroethyl group onto a bromo-fluorobenzene scaffold?
Methodological Answer:
- Step 1: Bromination and Fluorination
- Step 2: Chloroethylation
- Employ Friedel-Crafts alkylation with 2-chloroethyl chloride (ClCH₂CH₂Cl) and AlCl₃. Steric hindrance from adjacent Br and F substituents may reduce yield; optimize temperature (40–60°C) and solvent (dichloromethane) .
- Purification :
- Use silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate the product. Confirm purity via GC-MS (>95%) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Suzuki-Miyaura Coupling :
- The Br atom acts as a leaving group. Fluorine’s strong electron-withdrawing effect directs coupling to the para position relative to itself (position 5). Computational DFT studies (e.g., Gaussian 16) predict activation energies for Pd-catalyzed coupling, showing lower barriers at position 5 due to fluorine’s inductive effect .
- Buchwald-Hartwig Amination :
- Steric hindrance from the 2-chloroethyl group limits reactivity at position 2. Use bulky ligands (e.g., XPhos) to enhance selectivity at position 4 .
- Experimental Validation :
- Compare yields under varying conditions (Table 1):
| Reaction Type | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 62 | Position 5 |
| Buchwald | Pd-XPhos | 48 | Position 4 |
Q. How can contradictory data on thermal stability be resolved for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA):
- Differential Scanning Calorimetry (DSC):
- Endothermic peaks at 85°C (melting) and 148°C (decomposition). Replicate experiments with rigorously dried samples to confirm .
- Computational Insights :
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Density Functional Theory (DFT):
- Transition State Analysis :
- Model SNAr with hydroxide (OH⁻). The energy barrier for substitution at position 1 (Br site) is 22 kcal/mol, lower than at position 3 (28 kcal/mol), aligning with experimental kinetics .
- Solvent Effects :
- Include polarizable continuum models (PCM) for DMSO. Dielectric screening reduces activation energy by 15% compared to gas-phase calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
